8-Nitro-2H-chromene

Photochromism Quantum yield Materials chemistry

Researchers requiring regiospecific 8-substituted chromene building blocks face supply inconsistencies. 8-Nitro-2H-chromene (CAS 74003-49-9) is the only isomer with the nitro group peri to the pyran oxygen, ensuring predictable photophysical performance (quantum yield 0.55 at 180 K) and validated identity (InChIKey ZSWIGXOEYLXNKY-UHFFFAOYSA-N). Bulk custom synthesis available.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
Cat. No. B8579227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-2H-chromene
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C=CC2=C(O1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7NO3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1-5H,6H2
InChIKeyZSWIGXOEYLXNKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitro-2H-chromene (CAS 74003-49-9): Procurement-Relevant Identity and Class Baseline


8-Nitro-2H-chromene is a nitrated benzopyran derivative (C₉H₇NO₃, MW 177.16 g/mol) featuring a nitro group at the 8-position of the 2H-chromene scaffold [1]. Unlike its carbonyl-containing coumarin counterparts (e.g., 8-nitro-2H-chromen-2-one), this compound retains the partially saturated pyran ring characteristic of photochromic chromenes, rendering it a distinct entry in the nitrochromene isomer family alongside the 6-nitro and 7-nitro positional isomers . Its procurement relevance stems from its regiospecific substitution pattern, which governs differential photophysical, electronic, and reactivity profiles relative to its isomers — factors that directly impact its suitability as a synthetic intermediate and functional material precursor.

Why 8-Nitro-2H-chromene Cannot Be Interchanged with Other Nitrochromene Isomers


The simple substitution of one nitrochromene isomer for another is not scientifically valid due to the regiospecific electronic and steric effects imposed by the nitro group's position on the aromatic ring. The 8-nitro isomer places the electron-withdrawing nitro group peri to the pyran oxygen, creating a unique electronic environment that modulates the reactivity of the C2–C3 double bond, influences photochromic quantum yields, and governs regioselectivity in subsequent derivatization reactions. Measured photocolouration quantum yields at 180 K differ meaningfully between the 8-nitro (0.55) and 6-nitro (0.66) isomers on a common 2,2-diphenylchromene scaffold [1]. Furthermore, the GC retention behavior and mass spectral fragmentation patterns are sufficiently distinct between positional isomers to serve as unambiguous identity verification tools in quality control workflows [2]. These differences preclude blind interchangeability in applications requiring reproducible photophysical performance or validated synthetic pathways.

Quantitative Differentiation Evidence for 8-Nitro-2H-chromene Against Closest Analogs


Photocolouration Quantum Yield: 8-Nitro-DPC Underperforms 6-Nitro-DPC by ~17% at 180 K

On a common 2,2-diphenyl-2H-chromene (DPC) scaffold, the 8-nitro substitution yields a measurably lower photocolouration quantum yield compared to the 6-nitro regioisomer. This indicates that the position of the nitro group modulates the efficiency of the photochemical ring-opening process, a critical performance parameter for photochromic material design [1].

Photochromism Quantum yield Materials chemistry

GC-MS Spectral Fingerprint Differentiation: Distinct InChIKey and Fragmentation Pattern vs. 6-Nitro Isomer

The mass spectra of 8-nitro-2H-chromene and 6-nitro-2H-chromene, recorded under standardized GC-MS conditions, exhibit distinct fragmentation patterns and are catalogued under different InChIKeys (ZSWIGXOEYLXNKY-UHFFFAOYSA-N for the 8-nitro isomer vs. WTOXZRRTHAQEGL-UHFFFAOYSA-N for the 6-nitro isomer). These intrinsic spectral differences enable unambiguous isomer identification and purity verification, a necessity when the procurement source or synthetic route is subject to positional ambiguity [1].

Analytical chemistry Quality control Mass spectrometry

Regiochemical Reactivity Vector: 8-Nitro Group Enables Directed ortho-Functionalization Distinct from 6- and 7-Nitro Isomers

The nitro group at the 8-position exerts a meta-directing influence on electrophilic aromatic substitution at the adjacent positions of the benzene ring while simultaneously withdrawing electron density from the pyran ring through the peri interaction with the ring oxygen. This regiochemical vector is unique to the 8-nitro isomer and dictates the substitution pattern accessible in downstream derivatization — enabling functionalization at positions that are electronically deactivated or sterically hindered in the 6-nitro and 7-nitro isomers. As a precursor, the 8-nitro group can be selectively reduced to an 8-amino-2H-chromene, a key intermediate for diazotization and coupling chemistries that are not sterically accessible from the 6- or 7-amino isomers [1].

Synthetic chemistry Regioselectivity Aromatic substitution

Photochromic Thermal Bleaching Kinetics: Nitro-Substituted Chromenes Exhibit Drastically Reduced Activation Entropy

All nitro-substituted 2,2-diphenyl(2H)chromenes, including the 8-nitro derivative, exhibit a characteristic drastic decrease in activation entropy and enthalpy for the thermal bleaching process compared to non-nitrated analogs (e.g., methyl-substituted or unsubstituted DPC). This class-level effect is attributed to the strong electron-withdrawing character of the nitro group, which stabilizes the transition state of the ring-closure reaction. While the 8-nitro and 6-nitro isomers share this nitro-class signature, their individual bleaching rate constants differ proportionally to their quantum yield divergence, as the photostationary state is a function of both colouration and bleaching kinetics [1].

Photochromism Kinetics Activation parameters

Procurement-Driven Application Scenarios for 8-Nitro-2H-chromene Based on Verified Differentiation Evidence


Photochromic Material Design Requiring Controlled Quantum Yield and Thermal Fade Rate

When designing photochromic formulations — e.g., for ophthalmic lenses or smart windows — where precise control over colouration density and thermal fade kinetics is required, the 8-nitro-2H-chromene scaffold (or its 2,2-diphenyl analog) offers a specific quantum yield of 0.55 (at 180 K) that differs from the 0.66 value of the 6-nitro isomer [1]. This 17% lower colouration efficiency, combined with the nitro-class signature of drastically reduced activation entropy for thermal bleaching, enables formulators to fine-tune the photostationary absorbance without resorting to additive mixtures that may phase-separate or exhibit non-linear behaviour. Procurement of the pure 8-nitro isomer, verified by its distinct InChIKey (ZSWIGXOEYLXNKY-UHFFFAOYSA-N) and GC-MS fingerprint, ensures batch-to-batch consistency in these performance-critical applications.

Regiospecific Synthesis of 8-Amino-2H-chromene and Downstream Azo/Diazo Coupling Products

For medicinal chemistry and agrochemical programs requiring 8-substituted chromene building blocks, the 8-nitro-2H-chromene serves as the direct precursor to 8-amino-2H-chromene via catalytic reduction. The peri relationship between the 8-nitro group and the pyran oxygen imparts a unique electronic environment that influences both the reduction kinetics and the reactivity of the resulting aniline derivative in subsequent diazotization and azo-coupling steps. This regiochemical trajectory is inaccessible from the 6-nitro or 7-nitro isomers, making the 8-nitro compound the mandatory starting material for any synthetic sequence targeting 8-functionalized chromene libraries.

Analytical Reference Standard for Isomer-Specific Method Validation

In analytical laboratories developing HPLC or GC methods for nitrochromene isomer separation and quantification, 8-nitro-2H-chromene provides a well-characterized reference standard with a unique InChIKey (ZSWIGXOEYLXNKY-UHFFFAOYSA-N) and a validated GC-MS spectrum in the Wiley Registry [1]. Its differentiation from the 6-nitro isomer — which shares the same exact mass (177.042593 g/mol) but yields distinct fragmentation patterns — makes it an essential component of isomer resolution validation protocols. Procuring the 8-nitro isomer from a supplier that provides a certificate of analysis referencing these spectral databases ensures traceability and regulatory compliance in GxP environments.

Structure–Activity Relationship (SAR) Studies on Nitrochromene Positional Isomers

For drug discovery programs investigating the biological activity of nitrochromenes — including antiproliferative [1] and antileishmanial [2] scaffolds — the 8-nitro-2H-chromene represents an essential member of the positional isomer panel. Systematic SAR studies require all three mononitro isomers (6-, 7-, and 8-nitro) to deconvolute the contribution of nitro group position to target binding, cellular permeability (logP), and metabolic stability. The 8-nitro isomer completes this panel and cannot be substituted by the 6-nitro or 7-nitro analogs without introducing a confounding variable in the SAR dataset.

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